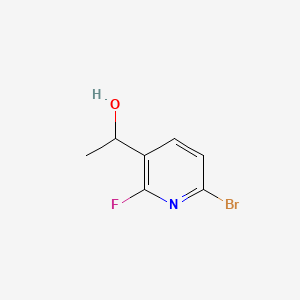

1-(6-Bromo-2-fluoropyridin-3-yl)ethanol

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. acs.orgresearchgate.netnih.govresearchgate.net The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the pyridine ring dramatically expands its synthetic utility and modulates its physicochemical and biological properties. acs.orgacs.org

Halogenated pyridines are crucial intermediates in a multitude of chemical transformations. The carbon-halogen bond serves as a versatile "handle" for forming new bonds, most notably through transition-metal-catalyzed cross-coupling reactions. For instance, bromo-pyridines are common substrates for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the precise installation of a wide array of substituents.

Furthermore, the electronic nature of the pyridine ring is significantly influenced by halogenation. As an electron-deficient aromatic system, pyridine is generally prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The presence of a highly electronegative fluorine atom, especially at the 2-position, can further activate the ring toward nucleophilic aromatic substitution (SNAr) reactions, often proceeding under milder conditions than their chlorinated or brominated counterparts. acs.orgnih.gov This reactivity is a cornerstone of modern synthetic strategies for creating complex, highly functionalized pyridine structures. nih.gov In medicinal chemistry, halogen atoms are often incorporated into drug candidates to enhance binding affinity, improve metabolic stability, and modulate bioavailability. acs.orgresearchgate.net

Overview of Research Trajectories for 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol

While specific, peer-reviewed research focusing solely on this compound is not extensively documented, its structure suggests clear and promising research trajectories. Its value lies primarily in its potential as a multifunctional building block for the synthesis of more complex molecules.

The key structural features of the compound define its potential applications:

The 6-Bromo Substituent: This position is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or alkynyl groups, enabling the construction of diverse molecular libraries for screening purposes.

The 2-Fluoro Substituent: The fluorine atom at the 2-position activates the ring for SNAr reactions. acs.orgnih.gov This provides a pathway to introduce nucleophiles such as amines, alcohols, or thiols, which is a common strategy in the synthesis of biologically active compounds.

The 3-yl-ethanol Group: This substituent introduces a chiral center and a hydroxyl group. The secondary alcohol can be a target for various transformations, such as oxidation to the corresponding ketone, or it can participate in hydrogen bonding within a biological target. Its presence offers opportunities for creating stereochemically defined molecules.

Given these features, the primary research trajectory for this compound is its application as a versatile intermediate in synthetic campaigns. Its strategic combination of a cross-coupling handle (bromine), a site for nucleophilic substitution (fluorine), and a modifiable functional group (ethanol) makes it a valuable precursor for generating novel compounds for evaluation in drug discovery and materials science. Future research will likely focus on exploiting this multifunctionality to streamline the synthesis of complex pyridine-containing targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

1-(6-bromo-2-fluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7BrFNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 |

InChI Key |

FBTMMHHZPRFLNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=C(C=C1)Br)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 6 Bromo 2 Fluoropyridin 3 Yl Ethanol

Regioselective and Chemoselective Synthetic Routes

The construction of the 1-(6-bromo-2-fluoropyridin-3-yl)ethanol molecule can be approached in two primary ways: by modifying a pre-existing, suitably substituted pyridine (B92270) ring, or by constructing the pyridine ring itself with the desired substituents.

The most direct route to this compound is the chemoselective reduction of its corresponding ketone precursor, 1-(6-bromo-2-fluoropyridin-3-yl)ethan-1-one. This method is highly efficient and relies on hydride-based reducing agents that selectively target the carbonyl group without affecting the bromo and fluoro substituents on the aromatic ring.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high selectivity for ketones and aldehydes. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at ambient temperatures. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the final alcohol. This approach is valued for its operational simplicity and generally high yields.

| Precursor | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 1-(6-Bromo-2-fluoropyridin-3-yl)ethan-1-one | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | This compound |

Building the substituted pyridine core from acyclic precursors offers a powerful alternative for creating structural diversity. These methods involve the formation of the heterocyclic ring through condensation or annulation reactions, strategically placing the required substituents.

Classical named reactions provide robust frameworks for pyridine synthesis. The Kröhnke Pyridine Synthesis is a versatile method that utilizes α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgwikipedia.org The mechanism proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes ring closure with ammonia (B1221849) and subsequent dehydration to yield a highly substituted pyridine. wikipedia.org This method's modularity allows for the synthesis of a wide range of functionalized pyridines. wikipedia.orgmdpi.com

Another significant strategy is the Bohlmann-Rahtz Pyridine Synthesis , which involves the condensation of an enamine with an ethynylketone. organic-chemistry.orgresearchgate.net The reaction first forms an aminodiene intermediate, which, upon heating, undergoes cyclodehydration to furnish the pyridine ring. organic-chemistry.org Modifications to this method, such as acid catalysis or microwave-assisted conditions, have been developed to improve yields and broaden its applicability. core.ac.ukinterchim.fr

Modern transition-metal catalysis has introduced highly efficient annulation reactions for pyridine synthesis. Rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes with alkynes is a notable example. nih.govrsc.org In this process, the N-O bond of the oxime acts as an internal oxidant. nih.gov The catalytic cycle involves C-H activation, insertion of the alkyne, and reductive elimination to form the pyridine ring under relatively mild conditions. nih.govacs.org The use of sterically distinct ligands on the rhodium catalyst can provide complementary regioselectivity, making it a powerful tool for constructing polysubstituted pyridines. rsc.orgresearchgate.net

Pyridine Ring Formation Strategies

Stereoselective Synthesis of Enantiopure this compound

For applications in pharmaceuticals and chiral materials, obtaining a single enantiomer of the target alcohol is essential. This is achieved through asymmetric synthesis, most commonly via the catalytic reduction of the precursor ketone using a chiral catalyst.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are premier methods for the enantioselective reduction of ketones. These reactions utilize transition metal complexes, typically Ruthenium(II) or Rhodium(III), coordinated to chiral ligands.

The Noyori asymmetric hydrogenation employs Ru(II) catalysts bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a chiral 1,2-diamine. nrochemistry.comresearchgate.net This system efficiently reduces a wide range of aromatic and heteroaromatic ketones with high enantioselectivity under hydrogen gas pressure. researchgate.net

Alternatively, Noyori-Ikariya catalysts , which are (arene)Ru(II) complexes with a chiral N-tosylated 1,2-diamine ligand (e.g., TsDPEN), are highly effective for asymmetric transfer hydrogenation. mdpi.comresearchgate.net In ATH, a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture is used instead of H₂ gas. mdpi.com The mechanism involves the formation of a chiral metal hydride species that transfers hydrogen to the ketone through a highly organized, six-membered transition state, thereby dictating the stereochemistry of the resulting alcohol. mdpi.com These catalysts are known for their high activity and excellent enantioselectivity (often >95% ee) for a broad scope of ketones. mdpi.comacs.orgsemanticscholar.org

| Method | Catalyst Type | Chiral Ligand Example | Hydrogen Source | Key Feature |

|---|---|---|---|---|

| Asymmetric Hydrogenation (AH) | Ru(II)-Diphosphine/Diamine | (R)-BINAP / (R)-DAIPEN | H₂ Gas | High efficiency for aromatic and heteroaromatic ketones. researchgate.net |

| Asymmetric Transfer Hydrogenation (ATH) | (Arene)Ru(II)-Ts-Diamine | (R,R)-TsDPEN | 2-Propanol or HCOOH/NEt₃ | Operational simplicity, excellent enantioselectivity. mdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-(6-Bromo-2-fluoropyridin-3-yl)ethan-1-one |

| Sodium borohydride |

| Methanol |

| Ethanol |

| Ammonium acetate |

| 2-propanol |

| Formic acid |

| Triethylamine |

Asymmetric Induction Methodologies

The creation of the chiral secondary alcohol in this compound necessitates the use of asymmetric synthesis techniques. A primary route to this compound would likely involve the asymmetric reduction of the corresponding ketone, 1-(6-bromo-2-fluoropyridin-3-yl)ethanone. Several catalytic systems are well-established for the enantioselective reduction of prochiral ketones.

Catalytic Asymmetric Reduction:

One of the most effective methods for the asymmetric reduction of ketones is through transfer hydrogenation or catalytic hydrogenation using chiral catalysts. Ruthenium and rhodium complexes with chiral ligands, such as those derived from chiral diamines and amino alcohols, are particularly effective. For instance, a catalyst system composed of a chiral transition metal complex can facilitate the transfer of a hydride from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the ketone, yielding the chiral alcohol with high enantioselectivity.

Another powerful approach is the use of chiral oxazaborolidines as catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method employs a stoichiometric borane (B79455) source, and the catalyst, derived from a chiral amino alcohol like proline, directs the reduction to favor one enantiomer.

| Catalyst Type | Chiral Ligand/Auxiliary | Typical Reductant | Key Features |

| Transition Metal (Ru, Rh, Ir) | Chiral diamines (e.g., TsDPEN), Chiral amino alcohols | H₂, Isopropanol, Formic Acid | High turnover numbers, excellent enantioselectivity. |

| Oxazaborolidine (CBS) | Proline-derived catalyst | Borane (BH₃) | Predictable stereochemistry, high enantiomeric excess (ee). |

| Biocatalysis | Ketoreductases (KREDs) | Co-factor (e.g., NADPH) | High enantioselectivity, mild reaction conditions. |

The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess for this compound.

Diastereoselective Transformations

While the target molecule itself is chiral, diastereoselective transformations would be relevant if a nearby stereocenter were already present or being introduced simultaneously. For instance, if a substituent on the pyridine ring contained a chiral center, the reduction of the ketone would lead to the formation of diastereomers. In such cases, the inherent stereochemistry of the molecule can influence the stereochemical outcome of the reduction, a phenomenon known as substrate-controlled diastereoselection.

Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst directs the formation of a specific diastereomer, potentially overriding the directing effect of the existing stereocenter. For example, the choice of a specific chiral reducing agent could favor the formation of either the syn or anti diastereomer.

Metal-Catalyzed and Organocatalytic Approaches in Pyridine Synthesis

The synthesis of the pyridine core of this compound can be approached through various modern catalytic methods. Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing the substituted pyridine ring. For example, Suzuki, Stille, or Negishi couplings could be employed to introduce substituents onto a pre-functionalized pyridine ring.

Organocatalysis offers a complementary, metal-free approach to pyridine synthesis. Proline and its derivatives, as well as other chiral amines, can catalyze various transformations, including aldol (B89426) and Mannich reactions, which can be key steps in the construction of the pyridine ring from acyclic precursors. These methods often provide high levels of stereocontrol.

A recent development in pyridine functionalization is the use of photochemical organocatalytic methods. These reactions can proceed via radical intermediates, enabling novel bond formations under mild conditions.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is crucial for developing sustainable synthetic routes. This involves the careful selection of solvents, minimizing energy consumption, and utilizing catalytic rather than stoichiometric reagents.

The choice of solvent can significantly impact the efficiency and environmental footprint of a synthesis. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as unique solvents that can promote challenging reactions. nih.gov Their strong hydrogen-bonding capabilities and low nucleophilicity can stabilize transition states and intermediates, often leading to enhanced reaction rates and selectivities. nih.gov In the context of synthesizing this compound, a fluorinated alcohol could be a beneficial solvent for the asymmetric reduction of the precursor ketone, potentially improving the catalyst's performance.

Properties of Fluorinated Alcohols:

| Solvent | pKa | Dielectric Constant | Key Properties |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | 16.7 | Strong H-bond donor, high ionizing power, low nucleophilicity. nih.gov |

| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 26.7 | Protic, non-nucleophilic, can stabilize cationic species. nih.gov |

Ultrasound irradiation is a green chemistry technique that can accelerate chemical reactions, often leading to higher yields and shorter reaction times. The phenomenon of acoustic cavitation generates localized hot spots with high temperatures and pressures, which can enhance mass transfer and increase reaction rates. The synthesis of heterocyclic compounds, including pyridines, has been shown to benefit from ultrasound promotion. Applying ultrasound to the synthesis of this compound could potentially reduce reaction times and energy consumption, contributing to a more sustainable process.

Intrinsic Chemical Reactivity and Mechanistic Investigations of 1 6 Bromo 2 Fluoropyridin 3 Yl Ethanol

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol group is a versatile functional handle that can participate in a variety of reactions, including nucleophilic substitution, elimination, and oxidation.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The hydroxyl group (-OH) is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. Activation of the alcohol is a prerequisite for it to act as an electrophile. This can be achieved by protonation under acidic conditions, which converts the leaving group to water (a good leaving group), or by conversion to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.

SN1 Pathway : The secondary carbon bearing the hydroxyl group is adjacent to the pyridine (B92270) ring, making it a benzylic-like position. Upon conversion of the hydroxyl to a good leaving group, departure can lead to a secondary carbocation. This carbocation would be stabilized by resonance with the pyridine ring, suggesting that an SN1 pathway is plausible under appropriate conditions (e.g., protic solvents, non-basic nucleophiles). However, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the pyridine nitrogen, may partially destabilize the adjacent positive charge, making this pathway less favorable than for typical benzylic alcohols.

SN2 Pathway : Forcing the reaction towards an SN2 mechanism would require a strong, non-hindered nucleophile and an activated hydroxyl group (like a tosylate). The reaction would proceed with inversion of stereochemistry at the chiral center. The steric hindrance from the substituted pyridine ring is moderate, so this pathway remains a viable option, particularly with less bulky nucleophiles. The use of reagents like thionyl chloride (SOCl₂) in the presence of pyridine typically proceeds via an SN2 mechanism to yield the corresponding chloroalkane with inversion of configuration.

Table 1: Common Reagents for Activating Secondary Alcohols for Nucleophilic Substitution

| Reagent(s) | Activated Intermediate | Typical Subsequent Reaction |

|---|---|---|

| TsCl, pyridine | Tosylat | SN2 with nucleophiles (e.g., CN⁻, N₃⁻) |

| MsCl, Et₃N | Mesylate | SN2 or E2 |

| SOCl₂, pyridine | Alkyl chloride | SN2 |

| PBr₃ | Alkyl bromide | SN2 |

| Concentrated HBr/HCl | Protonated alcohol (Oxonium ion) | SN1 or SN2 |

Elimination Reactions (E1 and E2 pathways)

Dehydration of the alcohol to form the corresponding alkene, 6-bromo-2-fluoro-3-vinylpyridine, can occur via E1 or E2 mechanisms.

E1 Pathway : This pathway competes with SN1 reactions and is favored by high temperatures and the use of non-nucleophilic acids (e.g., concentrated H₂SO₄ or H₃PO₄). The mechanism proceeds through the same resonance-stabilized secondary carbocation intermediate as the SN1 reaction. According to Zaitsev's rule, elimination would typically favor the formation of the more substituted alkene, although in this case, only one alkene product is possible. libretexts.orgutdallas.edu

E2 Pathway : An E2 mechanism is favored by the use of a strong, bulky base and requires converting the hydroxyl into a better leaving group, such as a tosylate. libretexts.orgmsu.edu The base would then abstract a proton from the methyl group in a concerted step with the departure of the leaving group. Reagents like phosphorus oxychloride (POCl₃) in pyridine are also commonly used to effect E2 elimination of secondary alcohols. libretexts.org

Functional Group Interconversions at the Hydroxyl Group

The most common functional group interconversion for a secondary alcohol is oxidation to a ketone. Oxidation of 1-(6-bromo-2-fluoropyridin-3-yl)ethanol would yield 1-(6-bromo-2-fluoropyridin-3-yl)ethanone. A variety of reagents can accomplish this transformation.

Mild oxidizing agents are preferred to avoid over-oxidation or side reactions with the sensitive pyridine ring. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are effective for this purpose. Catalytic methods using nitroxides like TEMPO in the presence of a stoichiometric oxidant are also mild and efficient for converting secondary alcohols, including those with heteroaromatic rings, into ketones. thieme-connect.com

Table 2: Selected Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent System | Typical Solvent | Key Characteristics |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Mild, chromium-based reagent. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild, fast, broad functional group tolerance. |

| Swern Oxidation (COCl)₂, DMSO, Et₃N | Dichloromethane (DCM) | Mild, avoids heavy metals, requires low temp. (-78 °C). |

| TEMPO (catalytic), NaOCl (bleach) | DCM/Water | Catalytic, mild, environmentally friendly. |

Reactivity of the Halogen Substituents (Bromine and Fluorine) on the Pyridine Ring

The pyridine ring is substituted with two different halogens at positions activated differently by the ring nitrogen. The bromine is at the C6 position (para-like to nitrogen) and the fluorine is at the C2 position (ortho-like to nitrogen). This leads to distinct reactivities.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on halo-aromatic systems. wikipedia.org In 2,6-dihalopyridines, the C-Br bond is significantly more reactive than the C-F bond in oxidative addition to a Pd(0) catalyst. Therefore, selective cross-coupling at the C6-Br position is highly favored, leaving the C2-F bond intact.

Suzuki-Miyaura Coupling : This reaction would involve coupling the C6-Br position with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄). nih.govresearchgate.netmdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C6 position.

Buchwald-Hartwig Amination : The C6-Br bond is an excellent handle for forming C-N bonds via Buchwald-Hartwig amination. wikipedia.orgchemspider.com This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₂CO₃). researchgate.net This provides a direct route to 6-amino-2-fluoropyridine derivatives.

Heck and Sonogashira Couplings : Similarly, the C6-Br position can undergo Heck coupling with alkenes or Sonogashira coupling with terminal alkynes. soton.ac.uk These reactions also employ a palladium catalyst and specific conditions to form C-C bonds, leading to 6-alkenyl or 6-alkynyl substituted pyridines, respectively.

Table 3: Typical Conditions for Selective Cross-Coupling at the C6-Br Position

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/RuPhos | Na₂CO₃ or K₃PO₄ |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/BINAP or Pd(OAc)₂/XPhos | NaOt-Bu |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or Diisopropylamine |

Nucleophilic Aromatic Substitution on the Pyridine Ring

The fluorine atom at the C2 position is strongly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing ring nitrogen. nih.gov The C-F bond is highly polarized, making the C2 carbon very electrophilic. In contrast, the C6-Br position is less activated for SNAr. This orthogonality allows for selective substitution of the fluorine atom. youtube.comyoutube.comyoutube.com

Strong nucleophiles, such as alkoxides, thiolates, or amines, can readily displace the fluoride (B91410) at the C2 position, often under mild conditions (e.g., room temperature or gentle heating). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the pyridine nitrogen. This provides a complementary method to functionalize the pyridine ring, distinct from the cross-coupling reactions at the bromine site.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. However, the pyridine ring system, being electron-deficient due to the electronegative nitrogen atom, is significantly deactivated towards attack by electrophiles compared to benzene (B151609). The reaction generally requires harsh conditions and the substitution pattern is heavily influenced by the electronic properties of both the ring nitrogen and other substituents.

In the case of this compound, the pyridine ring is further deactivated by the presence of two electron-withdrawing halogen substituents, the fluoro group at C2 and the bromo group at C6. These halogens, along with the ring nitrogen, direct incoming electrophiles primarily to the meta positions relative to themselves. The 1-hydroxyethyl group at the C3 position is generally considered a weakly deactivating, ortho, para-director in benzene systems, but its influence is diminished in this strongly deactivated pyridine system.

Considering the directing effects of all substituents:

The ring nitrogen strongly directs incoming electrophiles to the C3 and C5 positions.

The 2-fluoro group directs to the C3 and C5 positions.

The 6-bromo group directs to the C5 position.

The C3 position is already substituted. Therefore, the most likely position for electrophilic attack is C5, which is meta to the deactivating nitrogen and ortho/para to the halogen directors. However, the cumulative deactivating effect of the nitrogen, fluorine, and bromine atoms makes any electrophilic aromatic substitution on this ring kinetically very slow and challenging to achieve. Typical EAS reactions like nitration or halogenation would necessitate forcing conditions, and the yields are expected to be low.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product | Predicted Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | 1-(6-Bromo-2-fluoro-5-nitropyridin-3-yl)ethanol | C5 |

| Bromination | Br₂/FeBr₃ | 1-(5,6-Dibromo-2-fluoropyridin-3-yl)ethanol | C5 |

Metalation Strategies (e.g., Organolithium, Organomagnesium, Organozinc)

Metalation offers a more viable pathway for the functionalization of the this compound ring compared to electrophilic substitution. These strategies involve the replacement of a halogen or a hydrogen atom with a metal, typically lithium, magnesium, or zinc, to create a potent nucleophilic organometallic intermediate.

Halogen-Metal Exchange: The most probable metalation strategy for this molecule is a halogen-metal exchange at the C6 position. The carbon-bromine bond is significantly more reactive towards organolithium reagents (like n-butyllithium or sec-butyllithium) than the carbon-fluorine bond or the ring protons. This reaction is typically performed at very low temperatures (e.g., -78 °C to -90 °C) to prevent side reactions. This approach is analogous to the selective metalation of other brominated pyridines and bipyridines. researchgate.net The resulting organolithium species is a powerful nucleophile that can react with a wide range of electrophiles.

Transmetalation: Once the organolithium species is formed, it can be readily converted into other organometallic reagents through transmetalation.

Organomagnesium (Grignard) Reagents: Reaction with magnesium halides, such as MgBr₂, will generate the corresponding Grignard reagent.

Organozinc Reagents: Reaction with zinc halides, like ZnCl₂, will produce the organozinc reagent. These reagents are generally less reactive and more functional-group-tolerant than their organolithium counterparts, making them valuable in cross-coupling reactions (e.g., Negishi coupling).

Direct deprotonation (lithiation) by replacing a C-H bond is a less likely pathway. While the fluorine atom can activate the adjacent C-H bond at the C3 position, this position is already substituted. The protons at C4 and C5 are less acidic and the conditions required for their removal would likely favor the much faster halogen-metal exchange at the C-Br bond.

Table 2: Plausible Metalation and Subsequent Quenching Reactions

| Metalation Reagent | Intermediate Formed | Electrophile (E⁺) | Final Product |

| n-BuLi | 1-(2-Fluoro-6-lithiopyridin-3-yl)ethanol | CO₂ then H⁺ | 3-(1-Hydroxyethyl)-6-fluoro-pyridine-2-carboxylic acid |

| n-BuLi then MgBr₂ | 1-(6-(Bromomagnesio)-2-fluoropyridin-3-yl)ethanol | Benzaldehyde | 1-(2-Fluoro-6-(hydroxy(phenyl)methyl)pyridin-3-yl)ethanol |

| n-BuLi then ZnCl₂ | 1-(6-(Chlorozincio)-2-fluoropyridin-3-yl)ethanol | Aryl Iodide, Pd catalyst | 1-(6-Aryl-2-fluoropyridin-3-yl)ethanol |

Reaction Mechanism Elucidation

Kinetic and Thermodynamic Studies

No specific kinetic or thermodynamic data for reactions involving this compound have been published. However, general principles allow for a qualitative assessment.

Kinetics:

Electrophilic Aromatic Substitution: The rate-determining step for an EAS reaction is the initial attack of the electrophile on the aromatic ring to form a high-energy carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com Due to the strongly deactivated nature of the 6-bromo-2-fluoropyridine ring, the activation energy for this step is expected to be very high, resulting in a very slow reaction rate.

Metalation: Halogen-lithium exchange is a very fast, kinetically controlled process. The reaction rates are so high that they are often performed at cryogenic temperatures to ensure selectivity and prevent decomposition of the organometallic intermediate.

Thermodynamics:

Metalation: The halogen-metal exchange is driven by the formation of a more stable carbanion. The reaction equilibrium favors the formation of the organolithium species where the lithium is attached to the more electronegative sp²-hybridized carbon of the pyridine ring, and the formation of a stable alkyl halide (e.g., n-butyl bromide).

Derivatization and Functionalization Strategies for Expanding Chemical Space

Transformations of the Hydroxyl Group

The secondary alcohol moiety in 1-(6-bromo-2-fluoropyridin-3-yl)ethanol is a prime target for a variety of chemical modifications, enabling the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Etherification

While direct, specific examples of esterification and etherification of this compound are not extensively detailed in readily available literature, these transformations follow well-established organic synthesis principles.

Esterification can be achieved under standard conditions, such as reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Etherification , particularly through procedures like the Williamson ether synthesis, would involve deprotonating the alcohol with a base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide. Another powerful method for forming ethers, especially when aiming for inversion of stereochemistry, is the Mitsunobu reaction. This reaction uses a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack by a suitable pronucleophile, including phenols or other alcohols.

Conversion to Other Halides (e.g., Chlorination, Bromination, Fluorination)

The conversion of the hydroxyl group to a halide is a fundamental transformation that opens pathways for subsequent nucleophilic substitution reactions. Standard halogenating agents can be employed for this purpose. For instance, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for chlorination. Bromination can be accomplished with reagents like phosphorus tribromide (PBr3). Fluorination is often achieved using reagents such as diethylaminosulfur trifluoride (DAST). These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center.

Oxidation to Carbonyl Compounds

The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(6-bromo-2-fluoropyridin-3-yl)ethanone. This transformation is a key step in the synthesis of various pharmaceutical intermediates. A range of oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and substrate tolerance.

In patent literature, the oxidation of this compound has been documented using Dess-Martin periodinane (DMP) in a solvent such as dichloromethane (B109758) (DCM). This method is known for its mild conditions and high efficiency.

| Oxidizing Agent | Solvent | Reaction Conditions | Product |

| Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1-(6-bromo-2-fluoropyridin-3-yl)ethanone |

This interactive data table is based on synthetic procedures described in patent literature for the oxidation of the title compound.

Functionalization of the Pyridine (B92270) Core

The 6-bromo-2-fluoropyridine ring is ripe for functionalization, particularly at the C6 position where the bromine atom is located. This site is highly susceptible to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Introduction of New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C6 position of the pyridine ring, displacing the bromide.

The Suzuki-Miyaura coupling is a prominent example, enabling the reaction of the bromo-pyridine with various boronic acids or esters. This reaction facilitates the introduction of aryl, heteroaryl, vinyl, or alkyl groups. Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a base (e.g., Na2CO3, K2CO3, or Cs2CO3), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol (B145695)/water).

While specific examples starting directly from this compound are scarce in published literature, related substrates are frequently used in these coupling reactions, indicating the high feasibility of this approach. For instance, derivatives where the hydroxyl group is protected or has been oxidized to the ketone are common coupling partners.

Introduction of New Carbon-Heteroatom Bonds (N, O, S)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., NaOtBu), the bromine at the C6 position can be substituted with a nitrogen-containing moiety.

Similarly, analogous palladium-catalyzed reactions can be used to form carbon-oxygen and carbon-sulfur bonds by coupling the bromo-pyridine with alcohols, phenols, or thiols. These functionalization strategies dramatically increase the molecular diversity achievable from the this compound scaffold, providing access to a wide range of novel compounds for various scientific applications.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | 6-Aryl-2-fluoropyridin-3-yl derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3 / BINAP / NaOtBu | 6-Amino-2-fluoropyridin-3-yl derivative |

This interactive data table illustrates common cross-coupling strategies applicable to the functionalization of the pyridine core.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues is essential for exploring the chemical space around the parent compound. This can be achieved by modifying the substituents at the C6 position, altering the length and functionality of the side chain at the C3 position, and introducing new groups at other positions on the pyridine ring.

A primary strategy for generating analogues involves leveraging the bromine atom at the C6 position as a versatile handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.comnih.gov

Key Cross-Coupling Strategies:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces diverse (hetero)aromatic systems at the C6 position.

Heck Coupling: Reaction with alkenes allows for the installation of vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes yields C6-alkynylated pyridines.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines introduces a range of amino substituents.

Goldberg Amination: A copper-catalyzed alternative for C-N bond formation, often effective for coupling with amides and other nitrogen nucleophiles. mdpi.com

Homologues can be synthesized by modifying the ethanol side chain. The parent compound is typically prepared via the reduction of a corresponding acetyl precursor, 1-(6-bromo-2-fluoropyridin-3-yl)ethan-1-one. By reacting this ketone with different Grignard (R-MgBr) or organolithium (R-Li) reagents, a variety of tertiary alcohols with different alkyl, alkenyl, or aryl "R" groups can be synthesized. Alternatively, starting from the corresponding aldehyde, 6-bromo-2-fluoronicotinaldehyde, reaction with organometallic reagents can generate a wide array of secondary alcohol homologues.

The combination of these methods—C-H functionalization at C4, cross-coupling at C6, and side-chain modification at C3—provides a robust platform for the systematic synthesis of a large and diverse library of analogues and homologues of this compound.

Table 2: Examples of Analogues Synthesized via C6-Position Cross-Coupling

| Coupling Reaction | Coupling Partner Example | Resulting C6-Substituent |

| Suzuki-Miyaura | Phenylboronic acid | Phenyl |

| Suzuki-Miyaura | Thiophene-2-boronic acid | Thiophen-2-yl |

| Sonogashira | Ethynyltrimethylsilane | Trimethylsilylethynyl |

| Buchwald-Hartwig | Morpholine | Morpholin-4-yl |

| Heck | Styrene | Styryl |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H-NMR and ¹³C-NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would be essential for identifying the chemical environment of each hydrogen and carbon atom in the molecule. The ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton (CH-OH), and the methyl protons (CH₃). The chemical shifts, integration values, and coupling patterns (multiplicity) would reveal the connectivity between adjacent protons. Similarly, a ¹³C-NMR spectrum would provide a peak for each unique carbon atom, with their chemical shifts indicating their functional group and electronic environment. However, specific, experimentally determined chemical shift and coupling constant data for 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol are not publicly available.

¹⁹F-NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F-NMR spectroscopy would be a critical tool. This technique is highly sensitive to the local electronic environment of the fluorine atom on the pyridine ring. The ¹⁹F chemical shift would confirm the presence of the C-F bond, and its coupling with nearby protons (¹H) and carbons (¹³C) would provide crucial information for assigning the structure and confirming the substitution pattern on the aromatic ring. No published ¹⁹F-NMR data for this compound could be identified.

2D-NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between atoms. A COSY spectrum would show correlations between coupled protons, confirming the H-C-C-H spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (2-3 bonds), which is vital for piecing together the entire molecular structure. For this chiral molecule, 2D-NMR techniques could also assist in determining its stereochemistry, but no such studies have been reported.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the molecule's vibrational modes. A typical FT-IR spectrum for this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Other characteristic peaks would include C-H stretches for the alkyl and aromatic groups, C=C and C=N stretching vibrations for the pyridine ring, and absorptions corresponding to the C-F and C-Br bonds. Specific peak frequencies and intensities from experimental FT-IR or FT-Raman spectra are not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units (M and M+2), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its exact elemental formula (C₇H₇BrFNO). While the theoretical molecular weight can be calculated, specific experimental mass spectral data and fragmentation patterns have not been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would show absorption bands corresponding to the π → π* transitions of the substituted pyridine ring. The position of the maximum absorbance (λ_max) and the molar absorptivity would be characteristic of its specific chromophore system. This data is currently unavailable in the scientific record.

X-ray Crystallography of this compound: Awaiting Elucidation

Despite the growing interest in halogenated pyridine derivatives for their potential applications in medicinal chemistry and materials science, a detailed single-crystal X-ray diffraction analysis of this compound has not been reported in publicly accessible scientific literature to date.

For a compound like this compound, a crystallographic study would reveal critical structural details. For instance, it would confirm the planarity of the pyridine ring and determine the torsion angles associated with the ethanol (B145695) substituent. The precise bond lengths of the carbon-bromine and carbon-fluorine bonds would be established, and any intramolecular or intermolecular hydrogen bonding involving the hydroxyl group would be characterized.

While crystallographic data exists for structurally related compounds, such as other brominated or fluorinated pyridine derivatives, direct extrapolation of these findings to this compound is not feasible. The specific placement of the bromo, fluoro, and ethanol substituents on the pyridine ring will uniquely influence the crystal packing and molecular conformation.

The process of obtaining X-ray quality crystals can be challenging and is often a rate-limiting step in structural elucidation. It requires the slow and controlled precipitation of the compound from a solution to form a well-ordered crystal lattice. Once suitable crystals are grown, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure.

The scientific community awaits a detailed crystallographic report to fully characterize the solid-state structure of this compound. Such a study would provide a foundational piece of data for this particular molecule, enabling a deeper understanding of its chemical behavior and paving the way for its potential use in various fields of research and development.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, MP2, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the behavior of 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing insights into its geometry, stability, and electronic properties. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the properties of halogenated pyridine (B92270) derivatives researchgate.netresearchgate.netnih.gov.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like this compound, which has a rotatable ethanol (B145695) side chain, this process is extended to a conformational analysis to identify all stable conformers and their relative energies.

The rotation around the C-C and C-O bonds of the ethanol substituent gives rise to various conformers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen or fluorine atoms of the pyridine ring. Studies on similar flexible molecules, like 1,3-difluorinated alkanes and 1-bromo-2-methylbutane, demonstrate that halogen substituents significantly impact conformational preferences researchgate.netnih.gov. For this compound, computational methods like DFT would be used to calculate the potential energy surface by systematically rotating the dihedral angles of the side chain to locate all energy minima. The relative populations of these conformers at a given temperature can then be predicted using the Boltzmann distribution.

Table 1: Illustrative Conformational Energy Data for Related Motifs This table illustrates the type of data obtained from conformational analysis of molecules with similar structural features. The values are not specific to this compound but are based on findings for 1,3-difluoropropane (B1362545) nih.gov.

| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| gauche-gauche (gg) | ~60°, ~60° | 0.00 | 75 |

| gauche-anti (ga) | ~60°, ~180° | 0.85 | 24 |

| anti-anti (aa) | ~180°, ~180° | 2.50 | <1 |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, DFT calculations would be used to determine the energies of these orbitals and visualize their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be distributed across the π-antibonding system of the ring.

Table 2: Calculated HOMO-LUMO Energy Gaps for Structurally Related Heterocyclic Compounds This table presents examples of HOMO-LUMO gaps calculated for other brominated nitrogen-containing heterocyclic compounds to provide context.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 6-bromo-...-imidazo[4,5-b]pyridine derivative | B3LYP/6-311G(d,p) | - | - | 2.3591 | nih.gov |

| Methoxy-Substituted Diindolocarbazole | B3LYP/6-31G(d) | -7.0 | -1.314 | 5.686 | researchgate.net |

Charge Distribution Analysis (e.g., Mulliken Charges, Natural Bond Orbital (NBO) Analysis)

Understanding the distribution of electronic charge within this compound is key to predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for assigning partial atomic charges.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can then be compared with experimental spectra to confirm the molecular structure and assign specific absorption bands to particular vibrational modes.

For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) would predict the characteristic vibrational frequencies researchgate.netresearchgate.net. Key vibrational modes would include the O-H stretch of the alcohol, C-O stretch, C-F stretch, and C-Br stretch, as well as various pyridine ring stretching and bending modes. Studies on related fluoropyridines and bromobenzenes provide expected ranges for these vibrations researchgate.netresearchgate.net. The calculated spectrum serves as a valuable tool for interpreting experimental spectroscopic data.

Table 3: Typical Calculated Vibrational Frequencies for Key Functional Groups in Related Molecules

| Vibrational Mode | Compound Type | Typical Wavenumber (cm⁻¹) | Reference |

| C-F Stretch | Fluoropyridines | 1150 - 1250 | researchgate.net |

| C-Br Stretch | Bromopyridines/Bromobenzenes | 600 - 670 | researchgate.net |

| O-H Stretch | Alcohols | ~3500 - 3700 | nih.gov |

| Pyridine Ring Modes | Halogenated Pyridines | 1000 - 1600 | researchgate.netresearchgate.net |

NMR Chemical Shift Predictions

Computational chemistry can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for these calculations. Predicted shifts are compared to a reference compound (like tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain values that can be directly compared with experimental data.

For this compound, predicting the ¹⁹F NMR chemical shift is particularly useful due to fluorine's high sensitivity to its electronic environment uni-muenchen.de. Research on fluorinated aromatic compounds suggests that methods like B3LYP/6-31+G(d,p) can provide rapid and reliable predictions, often with a mean absolute deviation of around 2.1 ppm nih.gov. Such calculations can help assign signals in experimental spectra and confirm the regiochemistry of the molecule. Boltzmann averaging of the predicted shifts for the various stable conformers is often necessary to achieve high accuracy, especially for flexible molecules chemrxiv.org.

Reaction Pathway and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these stationary points, one can determine reaction barriers (activation energies) and reaction enthalpies.

For this compound, this type of analysis could be applied to study its synthesis or potential degradation pathways. For example, in its formation from the corresponding ketone (1-(6-bromo-2-fluoropyridin-3-yl)ethanone), computational methods could model the reaction pathway of the reduction, identifying the transition state for hydride attack. Similarly, reactions involving the hydroxyl group, such as esterification or oxidation, could be investigated. Automated methods using accelerated molecular dynamics and network analysis tools are increasingly being used to discover complex reaction pathways on material surfaces and could be adapted to study the reactions of this compound nih.gov.

Solvent Effects in Theoretical Studies

However, it is a standard practice in computational chemistry to investigate the influence of solvents on the molecular properties of a compound. Such studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the behavior of the molecule in different solvent environments. These theoretical investigations can provide valuable insights into how the polarity and other properties of a solvent can affect the geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies) of the solute molecule.

For pyridine derivatives with structural similarities, research has shown that changing solvent polarity can lead to noticeable shifts in spectroscopic properties and can influence the molecule's reactivity and stability. These studies often utilize implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. The data generated from these calculations helps in understanding reaction mechanisms and designing new chemical entities with desired properties.

Future theoretical studies on this compound would be beneficial to elucidate its behavior in various solvents, which is crucial for its potential applications in different chemical contexts.

Strategic Importance in Complex Chemical Synthesis and Patent Landscape

Utility as a Key Intermediate in Multi-Step Synthesis

1-(6-Bromo-2-fluoropyridin-3-yl)ethanol has emerged as a crucial intermediate in multi-step synthetic sequences, enabling the efficient assembly of elaborate molecular targets. The interplay of its functional groups allows for a range of chemical manipulations, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and further modifications of the side chain.

The chemical architecture of this compound makes it an ideal starting point for the synthesis of more complex, biologically active scaffolds. A notable example of its application is in the preparation of novel heterocyclic compounds that act as inhibitors of the vanin-1 enzyme. In a synthetic route detailed in patent literature, this compound serves as a key precursor to a class of pyrimidine (B1678525) carboxamides with therapeutic potential. The synthesis involves the oxidation of the ethanol (B145695) side chain to an aldehyde, followed by a series of transformations that ultimately lead to the desired vanin-1 inhibitors. This highlights the compound's utility in generating advanced molecular frameworks with potential applications in treating inflammatory diseases.

The strategic placement of the bromo and fluoro substituents on the pyridine (B92270) ring allows for selective functionalization. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine atom, on the other hand, can modulate the electronic properties and metabolic stability of the final molecule, a common strategy in medicinal chemistry to enhance drug-like properties.

In the context of modular synthesis, this compound functions as a versatile building block. Modular synthesis is a strategy that involves the sequential and controlled assembly of individual molecular fragments (modules) to create a larger, more complex molecule. The distinct reactivity of the functional groups in this compound allows it to be incorporated into a synthetic sequence in a controlled manner.

For instance, the hydroxyl group of the ethanol side chain can be protected, allowing for initial modifications at the bromine or fluorine positions of the pyridine ring. Subsequently, the deprotection of the hydroxyl group can enable further reactions, such as esterification or etherification, to add another modular component. This step-wise approach provides chemists with the flexibility to generate a diverse library of compounds from a single, versatile starting material, which is a cornerstone of modern drug discovery and materials science. The bromo- and fluoro-substituted pyridine core of this molecule is a common feature in many biologically active compounds, including kinase inhibitors and agrochemicals, further cementing its importance as a foundational building block.

Analysis of Patent Literature Involving this compound or its Derivatives

An analysis of the patent landscape reveals the commercial and scientific importance of this compound and its derivatives. The compound is frequently cited as a key intermediate in the synthesis of proprietary molecules with potential therapeutic or agricultural applications.

The general methodology for the preparation of fluoropyridine compounds, which are precursors to the title compound, is also a subject of patent literature. For instance, patent CN102898358A describes methods for the bromination and fluorination of aminopyridine compounds, which can be adapted to produce the necessary starting materials for the synthesis of this compound.

The primary role of this compound in patented chemical processes is that of a critical intermediate. Its inclusion in a patented synthesis underscores its importance in the commercial production of a novel substance. The compound's structure allows for the introduction of specific functionalities that are essential for the biological activity of the final product.

In the context of the vanin-1 inhibitors mentioned in patent WO 2018/011681 A1, the 6-bromo-2-fluoropyridin-3-yl moiety derived from this compound forms a core component of the final active pharmaceutical ingredient. wipo.int The patent claims not only the final compounds but also the synthetic intermediates, including derivatives of this compound, thereby protecting the entire manufacturing process. This highlights the strategic value of this compound in the intellectual property landscape of the pharmaceutical industry.

Interactive Data Table: Synthetic Utility of this compound

| Feature | Description | Relevance in Synthesis |

| Pyridine Core | A six-membered aromatic heterocycle containing one nitrogen atom. | A common scaffold in pharmaceuticals and agrochemicals, influencing properties like solubility and receptor binding. |

| Bromo Substituent | A bromine atom at the 6-position of the pyridine ring. | A versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds. |

| Fluoro Substituent | A fluorine atom at the 2-position of the pyridine ring. | Modulates electronic properties, enhances metabolic stability, and can improve binding affinity of the final molecule. |

| Ethanol Side Chain | A -CH(OH)CH3 group at the 3-position. | The hydroxyl group can be oxidized to a ketone or aldehyde, or can undergo esterification/etherification for further functionalization. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Halogenated Pyridine (B92270) Alcohols

The pursuit of "green" and sustainable chemical processes is a paramount goal in modern synthetic chemistry. rsc.org For halogenated pyridine alcohols, future research will likely prioritize the development of synthetic methods that are not only efficient but also environmentally benign.

Key Research Thrusts:

Catalytic C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby reducing step count and waste. thieme-connect.combeilstein-journals.org Future work could focus on developing selective catalytic systems for the direct introduction of the ethanol (B145695) group onto a bromo-fluoropyridine core.

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. Chemoenzymatic approaches, for instance, could be employed for the asymmetric synthesis of chiral pyridine-based secondary alcohols. researchgate.netnih.gov

Acceptorless Dehydrogenation: Multicomponent synthesis via acceptorless alcohol dehydrogenation presents a sustainable route to substituted pyridines using readily available alcohols as starting materials. researchgate.net Adapting such methods for halogenated substrates could provide a more atom-economical synthesis.

A comparative look at potential synthetic strategies highlights the shift towards more sustainable methods:

| Synthetic Approach | Traditional Methods | Future Sustainable Methods |

| Starting Materials | Often require multi-step pre-functionalization | Simpler, readily available precursors |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic systems (transition metals, enzymes) |

| Solvents | Volatile organic solvents | Greener solvents or solvent-free conditions |

| Waste Generation | High E-factor (Environmental Factor) | Lower E-factor, improved atom economy |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The reactivity of the pyridine ring is complex, influenced by the electron-withdrawing nature of the nitrogen atom, which makes it less reactive towards electrophiles compared to benzene (B151609). researchgate.netnih.gov The presence of both a bromine and a fluorine atom, in addition to the alcohol side chain, on 1-(6-bromo-2-fluoropyridin-3-yl)ethanol offers a rich landscape for exploring novel chemical transformations.

Areas for Future Investigation:

Cross-Coupling Reactions: The bromo substituent provides a handle for a wide range of transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. Future research could explore novel coupling partners and catalytic systems to expand the diversity of accessible derivatives.

Directed C-H Functionalization: The alcohol group or the nitrogen atom could act as a directing group to achieve regioselective functionalization of the pyridine ring at other positions. researchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis and could be applied to uncover new reactivity patterns for halogenated pyridines.

The unique electronic properties imparted by the substituents could lead to unexpected reactivity:

| Substituent | Potential Influence on Reactivity |

| 6-Bromo | Site for cross-coupling, radical reactions |

| 2-Fluoro | Influences ring electronics, potential for nucleophilic aromatic substitution |

| 3-Ethanol | Directing group, site for further functionalization (e.g., oxidation, etherification) |

| Pyridine Nitrogen | Site for N-oxidation, influences ring reactivity |

Advanced Stereochemical Control in the Synthesis of Related Pyridine Derivatives

The ethanol substituent in this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). In many applications, particularly in pharmaceuticals, only one enantiomer is biologically active. Therefore, the development of methods for the stereoselective synthesis of such compounds is of high importance.

Future research in this area will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other is a cornerstone of modern organic synthesis. Research into new chiral ligands and metal complexes for the asymmetric reduction of a corresponding ketone precursor would be a valuable endeavor.

Enzymatic Resolutions and Reductions: Enzymes, such as alcohol dehydrogenases, are highly effective at distinguishing between enantiomers and can be used to either selectively react with one enantiomer in a mixture (kinetic resolution) or to asymmetrically reduce a prochiral ketone to a single enantiomer of the alcohol. researchgate.netnih.gov

Dearomatization Strategies: The catalytic asymmetric dearomatization of pyridines is a powerful method for producing chiral, highly functionalized piperidines and other saturated nitrogen heterocycles. mdpi.comacs.org This approach could be explored to generate precursors to chiral pyridine alcohols.

The importance of stereochemistry is underscored by the different biological activities often exhibited by enantiomers:

| Aspect | (R)-enantiomer | (S)-enantiomer |

| Biological Activity | Potentially therapeutic | Potentially inactive or even harmful |

| Receptor Binding | Specific binding | Non-specific or no binding |

| Metabolism | May be metabolized differently | May be metabolized differently |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, efficiency, and scalability. vcu.edu Automated synthesis platforms, in turn, can accelerate the discovery and optimization of new reactions and molecules.

Future directions in this domain include:

Continuous Flow Synthesis: Developing flow-based syntheses for halogenated pyridine alcohols can lead to safer handling of hazardous reagents and better control over reaction parameters, potentially leading to higher yields and purities. organic-chemistry.orgbeilstein-journals.orgresearchgate.netthieme-connect.comresearchgate.netmdpi.com Microwave-assisted flow synthesis is a particularly promising area for accelerating reaction rates. beilstein-journals.orgresearchgate.net

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to identify the optimal parameters for a given transformation.

High-Throughput Library Synthesis: The integration of flow chemistry and automation can enable the rapid synthesis of large libraries of derivatives based on the this compound scaffold for screening in drug discovery and materials science applications. researchgate.netnih.gov

The benefits of integrating these modern technologies are substantial:

| Technology | Advantages |

| Flow Chemistry | Enhanced safety, better heat and mass transfer, improved scalability, potential for higher yields and purity. vcu.eduresearchgate.netthieme-connect.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, reduced manual labor. researchgate.netnih.gov |

| Integrated Systems | Accelerated discovery and development of new molecules and synthetic methods. |

Q & A

Q. What are the established synthetic routes for 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol, and how can reaction conditions be optimized?

The compound is typically synthesized via reduction of its ketone precursor, 1-(6-bromo-2-fluoropyridin-3-yl)ethanone, using reducing agents like NaBH₄ or LiAlH₄. Critical steps include:

- Precursor Preparation : The ketone precursor is synthesized via halogenation or coupling reactions on the pyridine ring .

- Reduction : LiAlH₄ in anhydrous THF at 0–5°C achieves higher yields (>85%) compared to NaBH₄ in methanol (60–70%) due to stronger reducing power .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials, followed by recrystallization in ethanol/water for high purity (>98%) .

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0–5 | 85–90 | 98 |

| NaBH₄ | MeOH | 25 | 60–70 | 95 |

Q. Which spectroscopic methods are most effective for structural confirmation and purity analysis?

- NMR : ¹H/¹³C NMR identifies key groups:

- Ethanol moiety: δ 1.4–1.6 ppm (CH₃), δ 4.1–4.3 ppm (CH₂OH).

- Pyridine ring: δ 7.8–8.3 ppm (aromatic protons) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s solid-state conformation and intermolecular interactions?

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) resolves bond lengths and angles. SHELXL refines the structure, revealing torsional angles between the pyridine ring and ethanol group .

- Hydrogen Bonding : ORTEP-3 visualizes O–H···N/F interactions, while graph set analysis (e.g., Etter’s rules) classifies motifs like D₁¹ (single donor-acceptor) or R₂²(8) (ring motifs), critical for understanding crystal packing .

Q. What mechanistic insights govern the bromine substituent’s reactivity in cross-coupling reactions?

The C–Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Key factors:

Q. How do computational tools predict synthetic pathways and optimize reaction parameters?

AI-driven platforms (e.g., IBM RXN) propose retrosynthetic routes using the CAS database. For example:

- Step 1 : Fluorination of 6-bromo-2-chloropyridine using KF/DMSO.

- Step 2 : Grignard addition to form the ketone, followed by LiAlH₄ reduction . MD simulations (AMBER force field) model solvent effects, predicting THF as optimal for reduction due to Li⁺ coordination .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported reduction yields using LiAlH₄ vs. NaBH₄?

Contradictions arise from solvent polarity and substrate accessibility:

- LiAlH₄ : Stronger reducing power in THF (low polarity) facilitates complete ketone reduction, but requires strict anhydrous conditions .

- NaBH₄ : Limited efficacy in polar solvents (e.g., MeOH) due to solvation effects, but safer for large-scale reactions . Recommendation : Use LiAlH₄ for small-scale, high-purity synthesis and NaBH₄ for pilot-scale applications with post-reaction purification.

Methodological Best Practices

- Crystallization : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .

- Reaction Monitoring : TLC (hexane:ethyl acetate = 4:1) tracks reduction progress; UV visualization at 254 nm detects starting material .

- Safety Protocols : LiAlH₄ reactions require inert atmosphere (N₂/Ar) to prevent explosive side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.